molecular formula C15H20O2 B018231 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 103031-30-7

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B018231
CAS No.: 103031-30-7
M. Wt: 232.32 g/mol
InChI Key: KSEZYZSBKCPEKP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZYZSBKCPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280982
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103031-30-7
Record name 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Preparation Methods

Nitrating Agents and Conditions

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating medium. The reaction proceeds at 0–5°C to minimize side reactions such as ring sulfonation or over-nitration. A molar ratio of 1:1.2 (substrate:HNO₃) achieves 85–90% conversion to 3-nitro-5,5,8,8-tetramethyltetralin. Alternative nitrating systems, such as acetyl nitrate (AcONO₂) in dichloromethane, offer milder conditions but require longer reaction times (24–48 hours).

Table 1: Comparative Nitration Conditions

Nitrating SystemTemperature (°C)Time (h)Yield (%)
HNO₃/H₂SO₄0–5288
AcONO₂/CH₂Cl₂252476
N₂O₅/Silica Gel30682

Oxidation of Nitro Groups to Carboxylic Acids

The nitro group at position 3 is oxidized to a carboxylic acid using strong oxidizing agents. This step is critical for introducing the carboxyl functionality while preserving the tetralin backbone.

Potassium Permanganate (KMnO₄) in Acidic Media

Oxidation with KMnO₄ under acidic conditions (pH 1–2) is the most widely reported method. A solution of 3-nitro-5,5,8,8-tetramethyltetralin in aqueous H₂SO₄ (2 M) is treated with KMnO₄ (3 equivalents) at 80°C for 8–12 hours. The reaction mixture turns colorless upon completion, indicating full oxidation. Yields range from 70–75%, with minor decarboxylation byproducts (<5%).

Catalytic Oxidation with Ruthenium

Ruthenium-based catalysts (e.g., RuCl₃·nH₂O) in the presence of NaIO₄ as a co-oxidant enable milder oxidation conditions. A biphasic system of water and dichloroethane facilitates efficient mixing, achieving 80% yield at 50°C within 6 hours. This method reduces the risk of over-oxidation compared to KMnO₄.

Table 2: Oxidation Efficiency Across Methods

Oxidizing AgentSolvent SystemTemperature (°C)Yield (%)
KMnO₄/H₂SO₄H₂O/H₂SO₄8073
RuCl₃/NaIO₄H₂O/C₂H₄Cl₂5080
CrO₃/Acetic AcidAcOH10068

Carboxylation via Carbon Dioxide Insertion

Alternative routes employ carboxylation strategies to directly introduce the carboxylic acid group. These methods avoid the nitro intermediate and are advantageous for scalability.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves treating 5,5,8,8-tetramethyltetralin-2-ol with CO₂ under high pressure (50–100 bar) in the presence of potassium hydroxide. The reaction proceeds at 150°C for 24 hours, yielding the carboxylic acid with 65–70% efficiency. Side products include dimerized species, which are removed via recrystallization.

Palladium-Catalyzed Carbonylation

Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) enable carboxylation of brominated tetralin precursors. Using CO gas (1 atm) and methanol as a solvent, the reaction achieves 75% yield at 100°C. This method is particularly useful for functionalizing halogenated intermediates.

Purification and Isolation

Crude reaction mixtures are purified through a combination of solvent extraction and crystallization.

Solvent Extraction

The acidic product is extracted into aqueous NaOH (2 M), washed with diethyl ether to remove non-polar impurities, and precipitated by acidification with HCl. This step achieves 90–95% recovery of the carboxylic acid.

Recrystallization

Recrystallization from ethanol/water (7:3 v/v) yields colorless crystals with ≥98% purity, as confirmed by HPLC. Alternative solvents, such as acetonitrile, reduce solubility issues but require higher temperatures for dissolution.

Industrial-Scale Production

Industrial synthesis optimizes cost and throughput by employing continuous flow reactors. A patented method uses a tubular reactor for the nitration step, achieving 90% conversion with a residence time of 30 minutes. Oxidation is conducted in a cascade of stirred-tank reactors to maintain precise temperature control, reducing side reactions by 15% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

TMTHNCA has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anti-inflammatory Properties
Research has indicated that derivatives of TMTHNCA exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science

In material science, TMTHNCA is utilized as a building block for synthesizing advanced materials due to its unique hydrophobic and lipophilic properties.

Application: Polymer Synthesis
TMTHNCA can be used in the synthesis of polymers that require specific thermal and mechanical properties. For instance, it can enhance the thermal stability of polymeric materials when incorporated into polymer matrices .

PropertyValue
Thermal StabilityImproved
Mechanical StrengthEnhanced

Environmental Studies

TMTHNCA's potential applications extend to environmental science, where it is investigated for its role in pollution remediation.

Research Insight: Adsorption Mechanism
Studies have shown that TMTHNCA can be used as an adsorbent for removing heavy metals from wastewater. Its functional groups facilitate strong interactions with metal ions, making it an effective material for environmental cleanup .

Analytical Chemistry

TMTHNCA is also employed in analytical chemistry as a standard reference material due to its well-defined chemical structure.

Application: Calibration Standards
In chromatographic analyses, TMTHNCA serves as a calibration standard for quantifying similar compounds in complex mixtures. Its stable nature allows for accurate measurements and reproducibility in analytical methods .

Mechanism of Action

The mechanism by which 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the aromatic ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
  • Molecular Formula : C₁₅H₂₀O₂
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 103031-30-7
  • Physical Properties : Melting point 197–199°C; purity ≥97% .

Synthesis: Synthesized via carbodiimide-mediated coupling reactions (e.g., using CDI in THF) to form derivatives like AGN193312, a retinoic acid receptor (RAR) agonist .

Applications: Key intermediate in retinoid synthesis, targeting RARs for applications in oncology (e.g., inhibition of tumor promotion in skin cancer models) .

Comparison with Structural Analogs

Structural Variations and Receptor Selectivity

Compound Name Structure Modifications Receptor Selectivity Key References
TTNPB (E)-4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid Pan-RAR agonist
TTNN 6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-naphthoic acid RARβ/γ-selective
TTAB 4-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-anthracenyl)benzoic acid RARα-selective
SR11254 Z-oxime of TTNN RARγ-selective
SR11246 4-[1-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]benzoic acid RXR-selective

Key Observations :

  • Backbone Modifications : TTNN’s binaphthalene structure enhances RARβ/γ selectivity, while TTAB’s anthracene substitution favors RARα .
  • Functional Groups : Cyclopropyl (SR11246) or dithiolane (SR11253) groups shift selectivity toward RXRs .

Physicochemical Properties

Property 5,5,8,8-Tetramethyl... TTNN TTAB
Molecular Weight 232.32 g/mol 386.49 g/mol 360.45 g/mol
LogP 4.2 (predicted) 6.1 5.8
Solubility Low (lipophilic) Very low Moderate
Safety Respiratory irritant No data No data

Structural Impact :

  • Increased molecular weight (e.g., TTNN) correlates with reduced solubility but enhanced receptor binding due to extended aromatic systems .
  • Methyl groups in 5,5,8,8-Tetramethyl... improve metabolic stability compared to non-methylated analogs .

Biological Activity

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (TMNCA) is a synthetic compound derived from the naphthalene family. It has garnered attention for its potential biological activities, particularly in the context of cancer research and as a modulator of retinoid receptors. This article explores the biological activity of TMNCA through various studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20O2
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 103031-30-7
  • Purity : Typically >97% in commercial preparations

TMNCA has been studied for its ability to interact with retinoid receptors—specifically the Retinoid X Receptor (RXR). RXR plays a crucial role in regulating gene expression involved in cell differentiation and proliferation. Compounds that modulate RXR activity are of significant interest for therapeutic applications in cancer treatment and prevention.

Anticancer Properties

Research indicates that TMNCA exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance:

  • In a study involving breast cancer cells, TMNCA was shown to activate RXR and enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .
  • Another investigation demonstrated that TMNCA could inhibit tumor growth in xenograft models by modulating pathways associated with cell cycle regulation and apoptosis .

Modulation of Retinoid Receptors

TMNCA acts as a ligand for retinoid receptors:

  • It enhances RXR-mediated transcriptional activity, suggesting its potential as a therapeutic agent in diseases linked to retinoid signaling dysregulation .
  • Structural studies have shown that TMNCA binds effectively to RXR, influencing downstream signaling pathways that are critical for cellular differentiation and growth control .

Study 1: TMNCA in Breast Cancer Treatment

A study published in Cancer Research evaluated the effects of TMNCA on breast cancer cell lines. The results indicated:

  • Cell Lines Used : MCF-7 and MDA-MB-231.
  • Findings : TMNCA treatment resulted in a significant reduction in cell viability (up to 70% at higher concentrations) and increased apoptosis markers (caspase activation) within 48 hours .

Study 2: RXR Activation and Gene Expression

Another research focused on the gene expression profile induced by TMNCA in colorectal cancer cells:

  • Method : Microarray analysis post-treatment with TMNCA.
  • Results : Upregulation of genes involved in apoptosis (BAX) and downregulation of proliferation markers (cyclin D1) were observed .

Data Summary

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H20O2
Molecular Weight232.32 g/mol
CAS Number103031-30-7
Purity>97%
Anticancer ActivityInduces apoptosis
RXR ModulationEnhances transcriptional activity

Q & A

Q. How to address discrepancies in reported melting points?

  • Methodological Answer: Variations (e.g., 152–156°C for analogs vs. 197–199°C for the target compound) arise from crystallinity differences or hydration states. Use differential scanning calorimetry (DSC) to determine phase transitions and ensure samples are fully anhydrous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

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